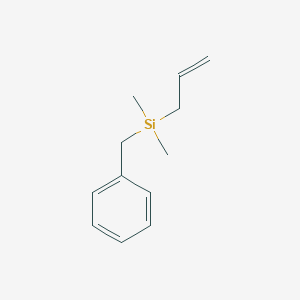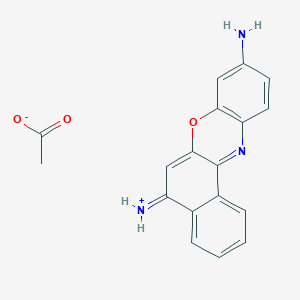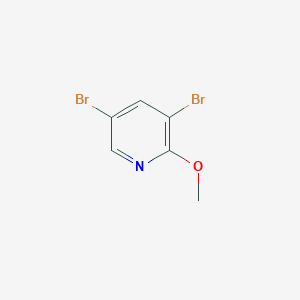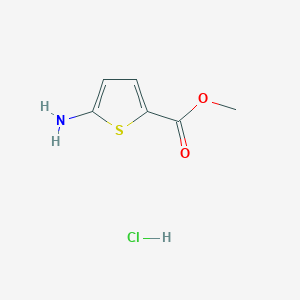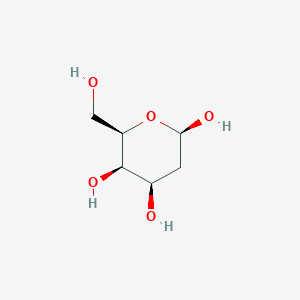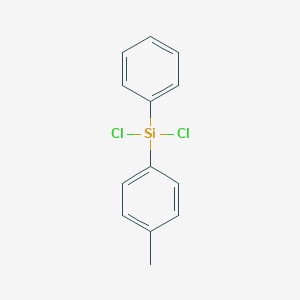
dichloro-(4-methylphenyl)-phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dichloro-(4-methylphenyl)-phenylsilane: is an organosilicon compound with the molecular formula C13H12Cl2Si . It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds. This compound is known for its reactivity due to the presence of two chlorine atoms attached to the silicon atom, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dichloro-(4-methylphenyl)-phenylsilane typically involves the reaction of 4-methylphenylmagnesium bromide with phenyltrichlorosilane . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically stirred at room temperature for several hours, followed by the addition of a suitable solvent such as diethyl ether or tetrahydrofuran . The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated systems for monitoring and controlling reaction parameters can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: dichloro-(4-methylphenyl)-phenylsilane can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. For example, it can react with to form .
Hydrolysis: The compound reacts readily with water or moisture to form and .
Reduction: It can be reduced to form with the help of reducing agents such as .
Common Reagents and Conditions:
Alcohols: for substitution reactions.
Water: or for hydrolysis.
Lithium aluminum hydride: for reduction.
Major Products Formed:
Alkoxysilanes: from substitution reactions.
Siloxanes: and from hydrolysis.
Silanes: from reduction reactions.
Applications De Recherche Scientifique
Chemistry: dichloro-(4-methylphenyl)-phenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties, such as silicone polymers and resins .
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: In the industrial sector, this compound is used in the production of silicone-based adhesives , sealants , and coatings . It is also utilized in the manufacture of electronic components and optical devices .
Mécanisme D'action
The mechanism of action of dichloro-(4-methylphenyl)-phenylsilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis, leading to the formation of silanol groups, which can further condense to form siloxane linkages. This reactivity is harnessed in various applications, such as surface modification and polymer synthesis.
Comparaison Avec Des Composés Similaires
- Silane, dichloromethylphenyl-
- Silane, dichlorodiphenyl-
- Silane, dichloromethyl(4-methylphenyl)-
Comparison: dichloro-(4-methylphenyl)-phenylsilane is unique due to the presence of both a phenyl group and a 4-methylphenyl group attached to the silicon atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the 4-methylphenyl group can influence the steric and electronic environment around the silicon atom, affecting its reactivity in substitution and hydrolysis reactions.
Propriétés
Numéro CAS |
13788-41-5 |
|---|---|
Formule moléculaire |
C13H12Cl2Si |
Poids moléculaire |
267.22 g/mol |
Nom IUPAC |
dichloro-(4-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C13H12Cl2Si/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
BRDSOJFKQHFNOA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
Key on ui other cas no. |
13788-41-5 |
Synonymes |
Dichloro(phenyl)(4-methylphenyl)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


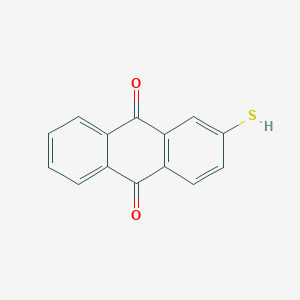
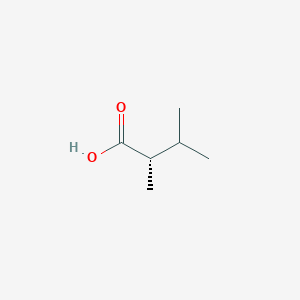
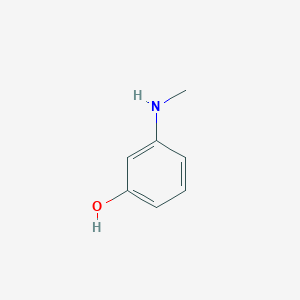

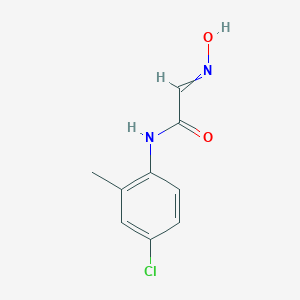
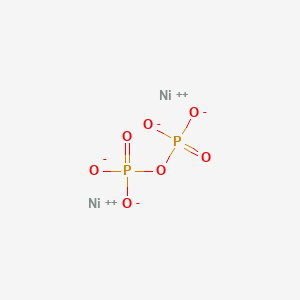
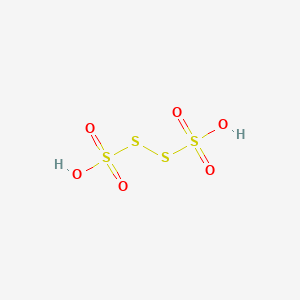
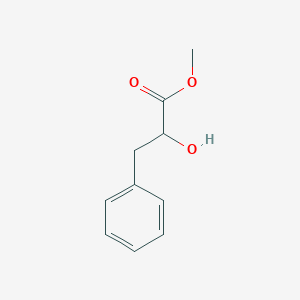
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
